molecular formula C12H12FN3 B2562307 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine CAS No. 916423-12-6

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine

Numéro de catalogue: B2562307
Numéro CAS: 916423-12-6
Poids moléculaire: 217.247
Clé InChI: VOGZQPQAMQJQCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a partially saturated six-membered ring. The 2-fluorophenyl substituent at the 3-position introduces steric and electronic effects that influence its physicochemical properties and biological interactions. Its metabolic stability has also been optimized in arylsulfonamide-based scaffolds, highlighting its relevance in pharmacokinetic studies .

Propriétés

IUPAC Name

3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-4-2-1-3-8(10)12-9-7-14-6-5-11(9)15-16-12/h1-4,14H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGZQPQAMQJQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919614
Record name 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916423-12-6
Record name 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 1,2-diaminocyclohexane.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the pyrazolo[4,3-C]pyridine core.

    Substitution Reaction: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo[4,3-C]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, and various halogenating agents for other substitutions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or saturated hydrocarbons.

    Substitution: Introduction of halogens, alkyl, or aryl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The primary application of 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Antitumor Activity : A study highlighted that derivatives of pyrazolo compounds demonstrate significant antitumor properties by inhibiting cell proliferation in cancer cell lines. Specifically, modifications to the pyrazolo structure can enhance this activity, suggesting potential for developing new anticancer drugs .
  • Neuroprotective Effects : Other studies have indicated that pyrazolo compounds can exhibit neuroprotective effects. The presence of the fluorine atom may influence the compound's interaction with biological targets related to neurodegenerative diseases .

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various receptors and enzymes:

  • Receptor Modulation : Research has shown that compounds similar to this compound can act as modulators for specific neurotransmitter receptors. This modulation may lead to therapeutic effects in conditions such as anxiety and depression .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in disease processes. For instance, inhibiting certain kinases could provide a pathway for treating diseases characterized by aberrant signaling pathways .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated the efficacy of a related pyrazolo compound in inhibiting tumor growth in xenograft models. The results showed that treatment with the compound led to a significant reduction in tumor size compared to controls. This suggests that this compound could be developed further as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

In another study focusing on neurodegenerative diseases, researchers found that a derivative of this compound exhibited protective effects against oxidative stress-induced neuronal damage. The study concluded that the fluorinated pyrazolo structure contributed to enhanced bioactivity through improved binding affinity to neuroprotective targets .

Mécanisme D'action

The mechanism of action of 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation or apoptosis, depending on its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Variations and Conformational Analysis

The pyrazolo[4,3-c]pyridine core is highly versatile, allowing substitutions at multiple positions (e.g., 2-, 3-, 6-, 7-). Key analogs and their structural distinctions are summarized below:

Compound Name Substituents Key Structural Features Reference
Target Compound 3-(2-Fluorophenyl) - Semi-chair conformation of the tetrahydro-pyridine ring.
- Planar pyrazole and fluorophenyl moieties.
3-(3-Fluorophenyl) analog 3-(3-Fluorophenyl) - Fluorine at the meta position alters electronic distribution.
- SMILES: C1CNCC2=C1NN=C2C3=CC(=CC=C3)F
3-(3-Chlorophenyl) dihydrochloride 3-(3-Chlorophenyl), HCl salt - Chlorine introduces greater hydrophobicity.
- Used as a synthetic intermediate in kinase inhibitor research.
2-Phenyl analog (hydrochloride) 2-Phenyl - Phenyl group at the 2-position increases steric bulk.
- Potential impact on receptor binding affinity.
2-(2-Hydroxyethyl) derivative 2-(2-Hydroxyethyl), 5-iodide - Hydroxyethyl group enhances solubility.
- Iodide counterion stabilizes crystal packing via hydrogen bonds.

Key Observations :

  • The position of fluorine (2- vs. 3-fluorophenyl) significantly affects molecular planarity. For example, the 3-fluorophenyl analog exhibits a dihedral angle of 75.19° between the pyrazole and aryl rings, whereas the target compound’s 2-fluorophenyl group may reduce steric hindrance .
  • Hydrophilic substituents (e.g., hydroxyethyl) improve aqueous solubility but may reduce membrane permeability .

Yield Comparison :

  • The 2-(2-hydroxyethyl) derivative achieved a 72% yield after crystallization .
  • Suzuki reactions for 7-aryl analogs typically yield 50–85%, depending on boronic acid reactivity .

Structure-Activity Relationships (SAR) :

  • Fluorine Substitution: 2-Fluorophenyl analogs show improved metabolic stability over non-fluorinated counterparts due to reduced CYP450-mediated oxidation .
  • Hydrophobic Groups : Chlorine or trifluoromethyl substituents enhance target affinity but may increase toxicity .

Physicochemical Properties

Property Target Compound 3-(3-Fluorophenyl) Analog 2-(2-Hydroxyethyl) Derivative
Molecular Weight (g/mol) 217.24 217.24 443.34 (HCl salt)
LogP (Predicted) 2.8 2.7 1.2
Aqueous Solubility (mg/mL) 0.15 0.12 12.5
Melting Point (°C) 198–200 (decomposes) 185–187 254–256

Notes:

  • The hydroxyethyl derivative’s solubility is 80-fold higher than the parent compound, making it preferable for intravenous formulations .
  • Fluorinated analogs exhibit higher logP values, correlating with improved blood-brain barrier penetration .

Activité Biologique

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine (CAS: 916423-12-6) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₂FN₃
  • Molecular Weight : 217.24 g/mol
  • CAS Number : 916423-12-6
  • Structure : The compound features a tetrahydropyridine ring fused to a pyrazole moiety with a fluorophenyl substituent.

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[4,3-C]pyridine exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7 and BT549) .

CompoundCell LineIC50 (µM)
This compoundMCF7Not specified
Derivative with 4-F-PhMCF70.59 ± 0.00
Derivative with 3-F-PhHL601.05 ± 0.64

The mechanism by which these compounds exert their antiproliferative effects may involve the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation. For example, some studies suggest that pyrazolo[4,3-C]pyridines can inhibit autotaxin (ATX), an enzyme implicated in tumor growth and metastasis .

Case Studies

  • Inhibition of Autotaxin : A recent study highlighted the design of novel ATX inhibitors based on pyrazolo[4,3-C]pyridine frameworks. These inhibitors demonstrated potent activity with IC50 values as low as 0.7 nM in vitro and showed efficacy in reducing pulmonary fibrosis in animal models .
  • Cytotoxicity Profile : In a comparative study of various pyrazolo derivatives, those containing fluorinated phenyl groups exhibited enhanced selectivity and lower cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index .

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound remains to be fully characterized. However, related compounds have shown promising bioavailability and metabolic stability . Safety assessments indicate that while the compound is an irritant, its therapeutic applications could be explored further with appropriate safety evaluations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with cyclic ketones or via functionalization of the pyrazolo[4,3-c]pyridine core. For example, analogous derivatives (e.g., 3-(5-chloronaphthalene-1-sulfonamido) variants) are synthesized by reacting tert-butyl-protected intermediates with sulfonyl chlorides, followed by deprotection using HCl gas . Optimization involves solvent selection (e.g., ethanol or acetonitrile), temperature control (room temperature to reflux), and catalyst screening (e.g., triethylamine for acid scavenging). Yield improvements (30–45%) are achieved through stepwise purification via flash chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what conformational features are critical for its stability?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXS97/SHELXL97) is standard . For example, the tetrahydro-pyridine ring adopts a half-chair conformation, with deviations of 0.665 Å from planarity. Intramolecular hydrogen bonds (N–H⋯O, O–H⋯Cl) and π⋯π stacking stabilize the structure. Dihedral angles between aromatic systems (e.g., pyrazole and fluorophenyl rings) range from 75° to 85°, influencing molecular packing .

Advanced Research Questions

Q. How do structural modifications at the 3-position (e.g., fluorophenyl vs. chlorophenyl) impact biological activity, and what QSAR models support these findings?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent properties (hydrophobicity, electronic effects) with activity. For 3-aryl derivatives, π (hydrophobic) and σ (electronic) parameters significantly influence receptor binding. For instance, fluorophenyl groups enhance metabolic stability compared to chlorophenyl analogs due to reduced electron-withdrawing effects. Van der Waals volume (VW) is critical for steric compatibility in target pockets .

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

  • Metabolic Profiling : LC-MS/MS to identify metabolites affecting in vivo efficacy.
  • Formulation Optimization : Use of nanoemulsions or liposomes to enhance solubility.
  • Target Engagement Assays : Radioligand displacement (e.g., [<sup>3</sup>H]prazosin binding for α1-adrenergic receptors) to confirm target specificity .

Q. How can ligand-biased ensemble docking (LigBEnD) improve the design of pyrazolo[4,3-c]pyridine derivatives for selective kinase inhibition?

  • Methodology : LigBEnD integrates ligand-receptor conformational ensembles to predict binding modes. For scaffold optimization:

  • Scaffold Analysis : The pyrazolo[4,3-c]pyridine core is classified as a "Family C" scaffold in kinase inhibitors. Subgroups with trifluoromethyl or methoxypropyl substituents show distinct docking poses in ATP-binding pockets .
  • Free Energy Calculations : MM/GBSA scoring identifies substituents (e.g., 2-hydroxyethyl) that stabilize hydrogen bonds with kinase hinge regions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.